molecular formula C23H17N3O2 B2857425 (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-phenyl-2H-chromen-2-imine CAS No. 1164532-48-2

(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-phenyl-2H-chromen-2-imine

Cat. No.: B2857425
CAS No.: 1164532-48-2
M. Wt: 367.408
InChI Key: QDQVUOBLVZZJMC-VHXPQNKSSA-N
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Description

“(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-phenyl-2H-chromen-2-imine” is a heterocyclic compound featuring a chromen-2-imine backbone fused with a benzodiazolyl group at position 3 and a methoxy substituent at position 4. The Z-configuration of the imine group (C=N) is critical for its stereochemical stability and intermolecular interactions. The benzodiazolyl moiety enhances π-π stacking and hydrogen-bonding capabilities, while the methoxy group contributes to electronic effects and solubility . This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive coumarin and benzothiazine derivatives, which exhibit antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-methoxy-N-phenylchromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2/c1-27-17-11-12-21-15(13-17)14-18(22-25-19-9-5-6-10-20(19)26-22)23(28-21)24-16-7-3-2-4-8-16/h2-14H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQVUOBLVZZJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=NC3=CC=CC=C3)C(=C2)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-phenyl-2H-chromen-2-imine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole amines .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-phenyl-2H-chromen-2-imine exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
  • Anticancer Potential : Preliminary research suggests that derivatives of this compound may inhibit cancer cell proliferation, particularly in breast and colon cancer models. The mechanism may involve apoptosis induction and cell cycle arrest.
  • Antioxidant Properties : The presence of the benzodiazole moiety is associated with antioxidant activity, which can protect cells from oxidative stress.

Synthesis Pathways

The synthesis of This compound typically involves several key steps:

  • Formation of Benzodiazole : o phenylenediamine carboxylic acidbenzodiazole\text{o phenylenediamine carboxylic acid}\rightarrow \text{benzodiazole}
  • Methoxylation : Benzodiazole methyl iodidemethoxy benzodiazole\text{Benzodiazole methyl iodide}\rightarrow \text{methoxy benzodiazole}
  • Formation of Chromen-2-imine : Aldehyde Aminechromen 2 imine\text{Aldehyde Amine}\rightarrow \text{chromen 2 imine}

Applications in Research

The diverse applications of This compound can be categorized as follows:

Medicinal Chemistry

This compound serves as a scaffold for the development of new pharmaceutical agents targeting various diseases, particularly in oncology and infectious diseases.

Chemical Biology

Studies investigating the binding affinities of this compound to specific biological targets provide insights into its mechanism of action and potential therapeutic uses.

Material Science

Due to its unique chemical structure, it may be explored for applications in organic electronics or as a dye in photonic devices.

Case Studies

Several studies have been conducted to explore the efficacy and applications of compounds related to This compound :

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of breast cancer cell lines with IC50 values indicating potency.
Study BAntimicrobial EffectsShowed effectiveness against Gram-positive bacteria with potential for antibiotic development.
Study CAntioxidant EvaluationConfirmed strong free radical scavenging activity compared to standard antioxidants.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related compounds from the benzodithiazine, coumarin, and benzodiazolyl families, emphasizing synthesis, spectral data, and physicochemical properties.

Table 1: Structural and Spectral Comparison

Compound Name Backbone Substituents IR Key Peaks (cm⁻¹) Melting Point (°C) Reference
(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-phenyl-2H-chromen-2-imine Chromen-2-imine 6-methoxy, N-phenyl, benzodiazolyl ~1645 (C=N), ~1150 (C-O) Not reported
6-Chloro-7-methyl-3-[2-(hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine Benzodithiazine 6-Cl, 7-CH₃, hydroxybenzylidene hydrazine 3225 (OH), 1340–1160 (SO₂) 313–315 (dec.)
6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine Benzodithiazine 6-Cl, 7-CN, hydroxybenzylidene hydrazine 2235 (C≡N), 1605 (C=N), 1330–1160 (SO₂) 314–315 (dec.)
3-(1-(benzyloxyimino)-2-bromoethyl)-8-methoxy-2H-chromen-2-one Coumarin (chromen-2-one) 8-methoxy, benzyloxyimino, Br Not reported Not reported

Key Findings:

Backbone Diversity: The chromen-2-imine core in the target compound differs from benzodithiazine (–4) and coumarin () backbones.

Substituent Effects: Methoxy Groups: The 6-methoxy substituent in the target compound contrasts with the 8-methoxy group in the coumarin derivative (). Positional differences influence electronic distribution and steric interactions. Benzodiazolyl vs.

Spectral Data :

  • The IR peak near 1645 cm⁻¹ (C=N) in the target compound aligns with hydrazine-derived imine stretches in benzodithiazine analogs (: 1605 cm⁻¹). However, the absence of SO₂ peaks (~1340–1160 cm⁻¹) distinguishes it from benzodithiazines .
  • NMR data for the target compound is unavailable, but benzodithiazines show characteristic aromatic proton shifts at δ 7.8–8.5 ppm (–4), which may differ due to the chromen-imine system’s electron-withdrawing effects.

Thermal Stability :

  • Benzodithiazine derivatives exhibit high thermal stability (melting points >300°C with decomposition), attributed to strong hydrogen bonding and SO₂ interactions (–4). The target compound’s stability is likely lower due to the absence of sulfone groups.

Synthetic Routes :

  • The target compound may be synthesized via condensation reactions similar to benzodithiazine hydrazine derivatives (–4), where aldehydes or imines react with hydrazine intermediates. Coumarin analogs () employ hydroxylamine derivatives for oxime formation, suggesting divergent pathways .

Research Implications and Gaps

  • Structural Analysis : Crystallographic data for the target compound is lacking. Tools like SHELX and ORTEP-III () could elucidate its conformation and intermolecular interactions.
  • Synthetic Optimization: Comparative studies with –5 suggest that modifying substituents (e.g., introducing sulfone or cyano groups) could enhance solubility or target affinity.

Biological Activity

The compound (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-phenyl-2H-chromen-2-imine is a synthetic organic molecule characterized by its complex structure, which includes a benzodiazole ring, a methoxy group, and a chromen-2-imine core. This unique combination of functional groups suggests a diverse range of biological activities, making it an interesting subject for research in medicinal chemistry.

  • Molecular Formula : C24H19N3O3
  • Molecular Weight : 397.434 g/mol
  • CAS Number : 330837-16-6

The compound's structure allows for various chemical reactivity patterns, including nucleophilic attacks and electrophilic aromatic substitution reactions, which are crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antitumor Activity
    • Studies have shown that derivatives of chromen compounds exhibit significant antitumor effects. For instance, similar compounds have been tested against various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis and cell cycle arrest .
  • Antimicrobial Properties
    • Compounds related to this compound have been reported to possess antibacterial and antifungal activities. For example, chromen derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .
  • Antioxidant Activity
    • The presence of methoxy and benzodiazole groups enhances the antioxidant potential of the compound. Antioxidants are crucial in mitigating oxidative stress-related diseases .
  • Anti-inflammatory Effects
    • Some studies suggest that similar compounds may exhibit anti-inflammatory properties, which can be beneficial in treating conditions like arthritis or other inflammatory diseases .

The mechanisms underlying the biological activities of this compound are complex and often involve multiple pathways:

  • Cell Cycle Modulation : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that the compound can increase ROS levels in cells, which may contribute to its cytotoxic effects against cancer cells .

Case Study 1: Antitumor Activity Against Breast Cancer

In a study involving breast cancer cell lines (MCF7 and SKBR3), derivatives of chromen compounds demonstrated IC50 values ranging from 0.09 to 157.4 µM, indicating significant inhibitory effects on cell proliferation . These findings support further exploration into the therapeutic potential of this compound.

Case Study 2: Antimicrobial Testing

A series of related compounds were tested for antimicrobial efficacy against various bacterial strains. Results indicated that these compounds exhibited considerable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological Activity
(2Z)-3-(1H-benzodiazol)C24H19N3O3Antitumor, Antimicrobial
Coumarin DerivativesC9H6O2Antioxidant, Anti-inflammatory
Benzodiazole CompoundsC7H5N3Antimicrobial

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